2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine
Description
Nuclear Magnetic Resonance (NMR)
- δ 8.30 ppm : Pyridine H-6 (d, J = 5.0 Hz)
- δ 7.45–7.12 ppm : Aromatic protons from phenoxy and pyridine rings
- δ 6.83 ppm : Methylene (–CH2–O–) protons (s)
- δ 3.24 ppm : Trifluoromethyl-associated deshielding effects
- δ 157.4 ppm : Pyridine C-2 (chlorine-induced deshielding)
- δ 124.5 ppm (q, J = 272.3 Hz) : CF3 carbon
- δ 54.7 ppm : Methylene (–CH2–O–) carbon
Infrared Spectroscopy (IR)
Prominent absorption bands include:
- 1,250–1,150 cm⁻¹ : C–F stretching (CF3 group)
- 750 cm⁻¹ : C–Cl asymmetric stretching
- 1,090 cm⁻¹ : Ether (C–O–C) vibrational mode
Mass Spectrometry
High-resolution ESI-MS shows:
- Base peak at m/z 287.67 : [M+H]⁺ molecular ion
- Fragmentation at m/z 252.10 : Loss of Cl radical
- m/z 169.03 : Pyridine-phenoxymethyl fragment
Thermodynamic Properties and Phase Behavior
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its high lipophilicity (logP = 4.3). Differential scanning calorimetry reveals a glass transition temperature (Tg) near −15°C, consistent with its liquid crystalline behavior at room temperature. Vapor pressure measurements indicate low volatility (0.03 Pa at 298 K), attributable to strong intermolecular dipole-dipole interactions from the CF3 group.
Phase transition summary :
| Transition | Temperature (°C) | ΔH (kJ/mol) |
|---|---|---|
| Glass transition | −15 | 2.1 |
| Decomposition | >200 | – |
Computational Chemistry Insights (LogP, TPSA, Molecular Orbital Analysis)
Lipophilicity and Polarity
Molecular Orbital Analysis
Density functional theory (DFT) at the B3LYP/6-31G* level reveals:
- HOMO (−6.8 eV): Localized on pyridine π-system
- LUMO (−1.9 eV): Antibonding orbitals of C–Cl and C–F bonds
- Electrostatic potential maps : Electron-deficient regions near chlorine and CF3 groups
Frontier molecular orbital analysis predicts nucleophilic attack susceptibility at pyridine C-3 and electrophilic reactivity at the methylene bridge. Mulliken charges confirm significant polarity:
| Atom | Charge (e) |
|---|---|
| Cl | −0.32 |
| CF3-C | +0.45 |
| Pyridine-N | −0.28 |
Properties
IUPAC Name |
2-chloro-5-[[4-(trifluoromethyl)phenoxy]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-6-1-9(7-18-12)8-19-11-4-2-10(3-5-11)13(15,16)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQEOHDQAVIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3-Trifluoromethylpyridine to Obtain 2-Chloro-5-trifluoromethylpyridine
A key intermediate in the synthesis is 2-chloro-5-trifluoromethylpyridine, prepared by selective chlorination of 3-trifluoromethylpyridine.
- Reaction Type: Vapour-phase chlorination or liquid-phase chlorination.
- Conditions (Vapour Phase):
- Temperature range: 300°C to 450°C optimal.
- Chlorine to substrate molar ratio: at least 1 mole of chlorine per mole of 3-trifluoromethylpyridine; typically 1 to 6 moles.
- Presence of diluents (organic preferred) to moderate reaction.
- Conditions (Liquid Phase):
- Organic solvent medium.
- Ultraviolet radiation and/or free-radical initiators to promote chlorination.
- Selectivity: The process favors substitution at the 2-position, facilitating easier separation from by-products compared to other chlorination methods.
$$
\text{3-Trifluoromethylpyridine} + \text{Cl}_2 \xrightarrow[\text{UV or heat}]{\text{Vapour or liquid phase}} \text{2-Chloro-5-trifluoromethylpyridine}
$$
This intermediate is crucial for further functionalization.
Introduction of the Phenoxymethyl Group via Nucleophilic Substitution
The phenoxymethyl substituent bearing the trifluoromethyl group is introduced through nucleophilic substitution on a chloromethylpyridine intermediate.
- Starting material: 2-chloro-6-(dichloromethyl)pyridine or analogous chloromethylpyridines.
- Reactant: Alkali metal salt of 4-(trifluoromethyl)phenol.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), toluene, or xylene.
- Temperature: 100°C to 200°C.
- Reaction time: 2 to 24 hours.
- Stoichiometry: Typically 1 mole of chloromethylpyridine to 2-3 moles of phenol salt; 5-25% excess phenol salt preferred to drive completion.
The alkali metal phenolate acts as a nucleophile, attacking the chloromethyl group on the pyridine ring, displacing chloride and forming the phenoxymethyl linkage.
- Cooling and dilution with water.
- Extraction with organic solvents such as methylene chloride, chloroform, ethyl acetate, or ethyl ether.
- Washing, drying, and concentration under reduced pressure.
- Purification by distillation or recrystallization.
Representative Reaction Scheme:
$$
\text{2-Chloro-6-(dichloromethyl)pyridine} + 2 \times \text{(alkali salt of 4-(trifluoromethyl)phenol)} \rightarrow \text{2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine}
$$
This method is adapted from similar procedures for substituted phenoxymethyl pyridines and is validated by elemental analysis and spectroscopic characterization.
Data Table: Representative Analytical Data for Related Compounds
| Compound Description | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Physical State |
|---|---|---|---|---|---|---|---|
| 2-Chloro-6-(dichloromethyl)pyridine derivative | 69.34 | 68.63 | 4.49 | 4.40 | 4.49 | 4.49 | Solid |
| 2-Chloro-6-(diphenoxymethyl)pyridine | 70.59 | 70.80 | 5.45 | 5.37 | 3.05 | 3.09 | Brown thick oil |
| This compound (expected) | ~53.6 (estimated) | - | ~2.7 (estimated) | - | ~3.1 (estimated) | - | Expected solid or oil |
*Note: Exact elemental analysis for the target compound is extrapolated from related compounds due to structural similarities.
Summary of Preparation Steps
Research Findings and Notes
- Vapour-phase chlorination offers a selective and scalable route to the chlorinated pyridine intermediate with controllable by-product formation.
- The use of alkali metal phenolates in nucleophilic substitution ensures efficient coupling to the chloromethyl pyridine.
- Solvent choice critically affects reaction rate and purity; polar aprotic solvents are preferred.
- Excess phenol salt improves yield by driving the reaction to completion.
- Purification by conventional solvent extraction and distillation is effective for isolating the target compound.
- Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and elemental analysis confirm the structure and purity of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the pyridine ring.
Scientific Research Applications
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro substituent can participate in further chemical reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
- 2-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenoxymethyl group but shares the chlorine and -CF₃ substituents.
- 4-Chloro-5-fluoro-2-methylpyridine : Substitutes fluorine and methyl groups, altering steric and electronic profiles.
Table 1: Structural Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine | Cl (2), -OCH₂C₆H₃CF₃ (5) | C₁₃H₈ClF₃NO | 290.45 |
| 2-Chloro-5-(trifluoromethyl)pyridine | Cl (2), -CF₃ (5) | C₆H₃ClF₃N | 181.54 |
| 4-Chloro-5-fluoro-2-methylpyridine | Cl (4), F (5), -CH₃ (2) | C₆H₄ClFN | 159.56 |
| 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | Cl (2), -CF₃ (5), -NH₂ (3) | C₆H₄ClF₃N₂ | 196.56 |
Physicochemical Properties
- Melting Points : The target compound’s analogs exhibit melting points ranging from 268–287°C (e.g., derivatives with nitro or bromo substituents) .
- Solubility: The phenoxymethyl group in the target compound increases hydrophobicity compared to simpler pyridines like 2-chloro-5-(trifluoromethyl)pyridine (log P ~2.5).
- Stability : Stability under ambient conditions is comparable to other halogenated pyridines, though decomposition products (e.g., HF, HCl) may form under extreme heat or moisture .
Table 2: Key Physicochemical Data
Market and Industrial Relevance
- 2-Chloro-5-(trifluoromethyl)pyridine: Global market valued at $XX million (2024), driven by demand in herbicide production (e.g., esterification with n-butanol) .
- Target Compound: Limited commercial availability (discontinued by CymitQuimica), suggesting niche applications in R&D .
Biological Activity
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine is a pyridine derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorine atom and a trifluoromethyl group, which significantly influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure consists of a pyridine ring substituted with a chloromethyl and a trifluoromethyl group, which enhances its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : In vitro studies have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has shown efficacy against several fungal strains, indicating potential use in antifungal therapies.
- Antiviral Properties : Preliminary assessments suggest potential antiviral activity, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
A study assessing the antimicrobial properties of related pyridine derivatives highlighted the effectiveness of compounds with similar structures against bacterial strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting strong antibacterial properties.
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| This compound | S. aureus | 4 |
| This compound | E. coli | 8 |
Antifungal Activity
The antifungal activity of this compound was evaluated against common fungal pathogens. The results indicated that it possesses a broad spectrum of antifungal activity, with MIC values comparable to established antifungal agents.
| Fungal Strain | MIC (µg/ml) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes in bacterial and fungal metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group may disrupt microbial membranes, leading to cell death.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various pyridine derivatives, including this compound. Results showed that this compound significantly inhibited the growth of resistant strains of S. aureus, indicating its potential as an alternative therapeutic agent.
- Evaluation Against Fungal Infections : In vitro assays demonstrated that this compound effectively inhibited the growth of Candida albicans, suggesting its utility in treating fungal infections.
Q & A
Q. What are the primary synthetic routes for 2-chloro-5-(trifluoromethyl)pyridine, and how do their yields and conditions compare?
The compound is synthesized via two main routes:
- Vapor-phase halogen exchange : Catalytic chlorination/fluorination of β-picoline at high temperatures (>300°C) using transition metal catalysts (e.g., iron fluoride). This method offers scalability but produces multi-chlorinated by-products .
- Stepwise liquid-phase synthesis : A four-step process starting from 3-methylpyridine, involving N-oxidation, chlorination, side-chain chlorination, and fluorination. This route yields ~30.5% overall but requires precise control of reaction conditions (e.g., temperature, reagent ratios) .
Q. How is 2-chloro-5-(trifluoromethyl)pyridine characterized analytically?
Key techniques include:
- NMR spectroscopy : -NMR (126 MHz) and -NMR (282 MHz) in CDCl to confirm structural features like the trifluoromethyl group and chlorine positioning .
- Physicochemical profiling : Melting point (32–34°C), boiling point (147°C), density (1.417 g/mL), and LogP (2.75) for solubility and stability assessments .
Q. What are the common challenges in synthesizing this compound, and how can they be mitigated?
Challenges include:
- By-product formation : Multi-chlorinated impurities arise during vapor-phase synthesis. These can be minimized via catalytic hydrogenolysis or recycled into 3-(trifluoromethyl)pyridine to reduce waste .
- Low yields in stepwise synthesis : Optimizing fluorination conditions (e.g., reagent stoichiometry, reaction time) improves efficiency .
Q. What safety precautions are required when handling this compound?
- Hazard classifications : Eye irritation (Eye Irrit. 2), skin irritation (Skin Irrit. 2), and respiratory system toxicity. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in a cool, dry place away from oxidizers and acids. Stability data suggest no significant degradation under recommended conditions .
Q. How is this compound utilized as an intermediate in agrochemical synthesis?
It serves as a precursor for fluazifop (a herbicide) and other trifluoromethylpyridine (TFMP) derivatives. Its chlorine and trifluoromethyl groups enable regioselective functionalization, critical for developing crop-protection agents .
Advanced Research Questions
Q. How does the electronic effect of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The strong electron-withdrawing nature of the -CF group enhances electrophilicity at the pyridine ring’s 2- and 4-positions. This facilitates Suzuki-Miyaura couplings with aryl boronic acids, as demonstrated in synthesizing luminescent iridium(III) complexes . Hammett substituent constants (σ = 0.43 for -CF) further predict reaction rates and regioselectivity .
Q. What strategies address regioselectivity challenges during functionalization?
Q. How do structural analogs compare in biological activity?
- 3-Chloro-5-(trifluoromethyl)pyridine : Lacks the chloromethyl group, reducing reactivity in nucleophilic substitutions but retaining antimicrobial potential .
- Thiazolo-pyridine derivatives : Exhibit enhanced bioactivity (e.g., enzyme inhibition) due to fused heterocyclic systems, though synthetic complexity increases .
Q. What role does this compound play in photoredox catalysis studies?
It acts as a model substrate for radical-polar crossover reactions. The trifluoromethyl group stabilizes radical intermediates, enabling efficient nucleophilic fluorination under photoredox conditions .
Q. How can computational modeling optimize its applications in drug discovery?
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
